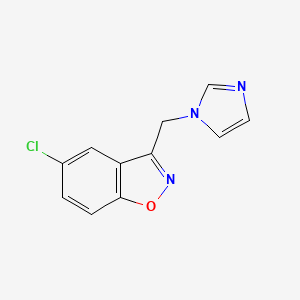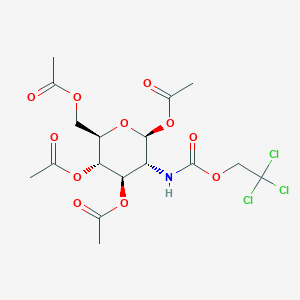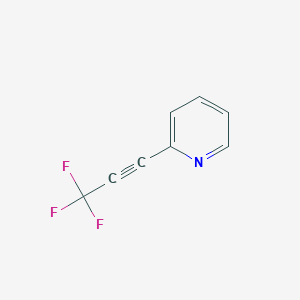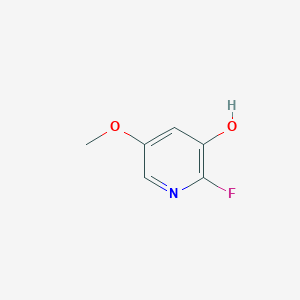
2-Fluoro-5-methoxypyridin-3-ol
Descripción general
Descripción
2-Fluoro-5-methoxypyridin-3-ol is a chemical compound with the molecular formula C6H6FNO2 . It has a molecular weight of 143.12 . This compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6FNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 143.12 . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Fluorinated Pyrimidines in Cancer Chemotherapy
Fluorinated pyrimidines, including compounds related to 2-Fluoro-5-methoxypyridin-3-ol, have been extensively studied for their application in cancer chemotherapy. Clinical applications of 5-fluorouracil (5-FU) and related compounds demonstrate significant effectiveness in palliating advanced cancer, particularly in tumors of the breast and gastrointestinal tract. These compounds' biochemical and pharmacological properties have been studied, focusing on their distribution and metabolic fate in cancer patients (Heidelberger & Ansfield, 1963).
Advances in Oral Prodrugs of 5-Fluorouracil
Research on oral prodrugs of 5-fluorouracil aims to improve the cytotoxicity and therapeutic effectiveness of fluoropyrimidine-based treatments. Studies on capecitabine, UFT, and S-1, three oral prodrugs of 5-FU, have focused on enhancing treatment efficacy and reducing toxicity. These developments are crucial for treating a wide range of solid tumors, including those in the gastrointestinal tract and breast (Malet-Martino & Martino, 2002).
Fluorinated Pyrimidines and Personalized Medicine
The chemistry of fluorinated pyrimidines like this compound is integral to the precise treatment of cancer in the era of personalized medicine. Innovations in the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes, have advanced the understanding of its metabolism and biodistribution. These developments offer new insights into the mechanisms by which fluorinated compounds inhibit RNA- and DNA-modifying enzymes, paving the way for more precise cancer treatment strategies (Gmeiner, 2020).
Metallation of π-Deficient Heteroaromatic Compounds
The study of the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, offers insights into regioselective reactions that are crucial for synthesizing novel fluorinated compounds for various applications. These reactions are fundamental for creating new molecular structures with potential applications in medicinal chemistry and drug design (Marsais & Quéguiner, 1983).
Safety and Hazards
The safety data sheet for 2-Fluoro-5-methoxypyridin-3-ol indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-fluoro-5-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIJKVHPBURIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



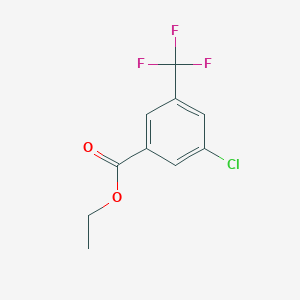
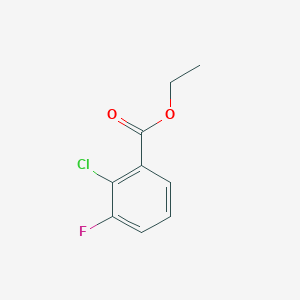
![1-Azabicyclo[2.2.2]octane, 3-(2-quinolinyloxy)-](/img/structure/B3346637.png)

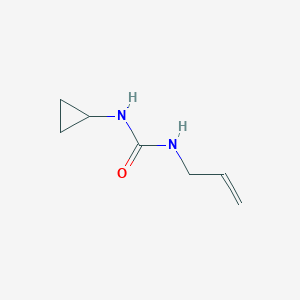

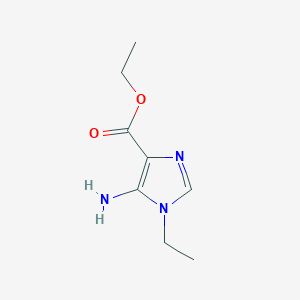
![3,5-Dimethylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3346675.png)
![5,7-Dimethylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3346677.png)
